cab-m7 protein
Description
Properties
CAS No. |
149346-56-5 |
|---|---|
Molecular Formula |
C18H19N |
Synonyms |
cab-m7 protein |
Origin of Product |
United States |
Genomic and Transcriptomic Aspects of the Cab M7 Gene
Genomic Locus and Transcriptional Regulation of the cab-m7 Gene
The expression of the cab-m7 gene is tightly controlled at the transcriptional level, ensuring its appropriate spatial and temporal accumulation of mRNA in response to developmental cues and environmental stimuli, particularly light.
Identification of Regulatory Elements and Promoters for cab-m7 Expression in Plant Cells
Detailed sequence analysis of the cab-m7 gene has revealed the presence of regulatory elements within its 5'-flanking region that are crucial for controlling its expression vulcanchem.comnih.gov. These upstream DNA sequences share resemblance with regulatory elements found in the 5'-flanking regions of other light-regulated plant genes, suggesting common regulatory pathways vulcanchem.comnih.govresearchgate.net.
Research on maize cab genes, including cab-m1 (a related cab gene), has identified specific cis-acting elements within the promoter regions that are responsible for mesophyll-preferred expression nih.govnih.gov. These elements can include sequences that actively repress gene expression in bundle sheath cells and distinct sequences that promote expression in mesophyll cells nih.govnih.gov. For instance, a 159-bp sequence in the 5' flanking region of cab-m1 was found to be required for mesophyll-preferred expression of a reporter gene in greening maize leaves nih.govnih.gov. Deletion and gain-of-function experiments have demonstrated that the information for mesophyll-preferred expression resides within such mesophyll-specifying regions nih.govnih.gov.
The promoter of cab-m7, like other light-regulated promoters, likely contains specific cis-acting motifs that interact with transcription factors activated by light signaling pathways vulcanchem.com. These elements collectively determine the tissue specificity and light responsiveness observed for cab-m7 expression.
Epigenetic Modifications Affecting cab-m7 Gene Expression in Response to Environmental Cues
Epigenetic modifications, such as DNA methylation and histone modifications, are known to play a significant role in regulating gene expression in plants in response to environmental signals, including light eurekalert.orgjakemp.comfrontiersin.org. These modifications can alter chromatin structure and accessibility to the transcriptional machinery, thereby influencing gene activation or repression without changing the underlying DNA sequence eurekalert.orgjakemp.com.
While specific studies detailing the precise epigenetic marks on the cab-m7 gene in response to environmental cues were not explicitly found in the provided search results, the general principle of epigenetic regulation in modulating light-responsive gene expression in plants is well-established eurekalert.orgfrontiersin.org. For example, histone acetylation and methylation are involved in the transcriptional activation of circadian clock genes, which are often linked to light perception and signaling pathways frontiersin.org. It is plausible that similar epigenetic mechanisms contribute to the robust light-inducible expression of cab-m7. Environmental factors beyond light can also induce epigenetic changes affecting gene expression, suggesting a broader role for epigenetics in plant adaptation eurekalert.org.
Transcriptional Factors Governing Light-Inducible and Mesophyll-Specific Expression of cab-m7
Transcriptional regulation of gene expression is mediated by transcription factors (TFs) that bind to specific cis-regulatory elements in promoter and enhancer regions, thereby activating or repressing transcription researchgate.netelifesciences.org. The light-inducible and mesophyll-specific expression of maize cab genes, including cab-m7, is governed by the action of specific transcription factors nih.govresearchgate.netharvard.edu.
Studies on maize cab genes have indicated that different members of the gene family exhibit variations in their relative expression in mesophyll versus bundle sheath cells and their degree of photoresponsiveness, which is attributed to the interplay of different cis-acting elements and the transcription factors that bind to them nih.govharvard.edu. For instance, the mesophyll-preferred expression of cab-m1 involves sequence elements that suppress expression in bundle sheath cells and elements that promote expression in mesophyll cells, suggesting the involvement of both repressive and activating transcription factors nih.govnih.gov.
Light signaling pathways activate specific transcription factors that translocate to the nucleus and bind to light-responsive elements in the promoters of genes like cab-m7, leading to increased transcription vulcanchem.com. While the specific transcription factors directly regulating cab-m7 are not exhaustively detailed in the provided snippets, research on other plant light-regulated genes and maize cab genes in general points to the involvement of various TF families in mediating photoinduction and cell-type specificity researchgate.netharvard.edu. Cytosolic Ca2+ signaling has also been implicated in the light-induced enhancement of expression for related maize cab genes, suggesting that transcription factors involved in Ca2+-mediated signaling pathways may play a role in cab-m7 regulation nih.govoup.com.
Transcript Variants and Alternative Splicing of cab-m7 mRNA
Gene expression can be regulated at multiple levels, including post-transcriptionally through processes like alternative splicing, which can lead to the production of different mRNA molecules from a single gene.
Characterization of cab-m7 mRNA Isoforms and Their Tissue Specificity
The cab-m7 gene is transcribed into mRNA, which is then translated into the cab-m7 protein vulcanchem.comnih.gov. A key characteristic of this mRNA is its strong preferential accumulation in mesophyll cells of maize leaves vulcanchem.comnih.gov. This tissue specificity is a crucial aspect of C4 photosynthesis, where different sets of genes are expressed in mesophyll and bundle sheath cells nih.govharvard.edu.
While the search results highlight the existence of a nuclear cab multigene family in maize with approximately twelve members, and refer to the protein products of these different genes as various chlorophyll (B73375) a- and b-binding proteins or isoforms vulcanchem.comnih.govoup.com, direct evidence detailing distinct mRNA isoforms specifically arising from the cab-m7 gene itself through alternative splicing is not explicitly provided in the snippets. The term "isoforms of Cab" in some contexts refers to the products of these different genes within the family oup.com.
The cab-m7 mRNA is known to be highly responsive to light, with its levels increasing significantly upon illumination in mesophyll cells vulcanchem.comnih.gov. This light-induced accumulation of cab-m7 mRNA is a primary mechanism for regulating the abundance of the this compound.
Non-coding RNA Regulation of cab-m7 Expression
Role of MicroRNAs in cab-m7 Transcript Stability and Translation
While microRNAs (miRNAs) are known to play significant roles in post-transcriptional gene regulation by affecting mRNA stability and translation through binding to target transcripts nih.govfrontiersin.orgthermofisher.com, the search results did not provide specific information on individual microRNAs that target or regulate the cab-m7 transcript in maize.
Long Non-coding RNAs and Circular RNAs in the Regulatory Network of cab-m7
Long non-coding RNAs (lncRNAs) and circular RNAs (circRNAs) are increasingly recognized as important regulators of gene expression through various mechanisms, including interacting with proteins, acting as competing endogenous RNAs (ceRNAs) to sponge miRNAs, and influencing transcriptional and post-transcriptional processes nih.govimmunologyresearchjournal.comoncotarget.commedsci.orgthno.orgnih.gov. However, the conducted search did not yield specific data or studies describing the involvement of particular lncRNAs or circRNAs in the regulatory network of the cab-m7 gene or protein.
Molecular Architecture and Structural Biology of Cab M7 Protein
Domain Organization and Predicted Structural Motifs of cab-m7 Protein
The fundamental structure of LHCII proteins, including cab-m7, is characterized by a highly conserved chlorophyll (B73375) a/b-binding domain. This domain is responsible for the primary function of the protein: to bind and orient chlorophyll and carotenoid molecules for efficient light harvesting and energy transfer. The core of the protein consists of three transmembrane helices, which anchor the protein within the thylakoid membrane and provide the scaffold for pigment binding. nih.gov In addition to the transmembrane helices, there are two shorter amphipathic helices located on the lumenal side of the membrane.
The arrangement of these helices creates a compact structure that houses the pigment molecules. The high degree of sequence similarity among LHCII proteins across different plant species suggests that the this compound shares this conserved structural organization. acs.org The precise positioning of amino acid residues within this domain is critical for the correct binding and orientation of chlorophyll a, chlorophyll b, and xanthophylls, which in turn determines the efficiency of light absorption and energy transfer.
Table 1: Conserved Structural and Functional Elements of LHCII Proteins
| Structural Element | Location | Function |
|---|---|---|
| Transmembrane Helices (3) | Spanning the thylakoid membrane | Anchoring the protein and scaffolding for pigment binding |
| Amphipathic Helices (2) | Lumenal side of the membrane | Contributing to the overall protein fold and interactions |
| Chlorophyll a/b-binding Domain | Throughout the protein structure | Binding and orientation of chlorophyll and carotenoid molecules |
| N-terminal Domain | Stromal side of the membrane | Regulation of protein function and membrane organization |
While the core of LHCII proteins is structurally well-defined, certain regions, particularly the N-terminal domain, are known to be intrinsically disordered or at least highly flexible. nih.govnih.gov This flexibility is crucial for the regulatory functions of LHCII. The N-terminus, which extends into the stroma, is the site of post-translational modifications, most notably phosphorylation. nih.gov
Phosphorylation of specific threonine residues on the N-terminus is a key mechanism in the regulation of light energy distribution between photosystem II and photosystem I, a process known as state transitions. nih.gov The flexibility of this region allows it to adopt different conformations, which can influence the interactions between LHCII trimers and their association with the photosystems. Furthermore, the N-terminal domain is involved in the stacking of thylakoid membranes to form grana, with its electrostatic properties playing a role in the adhesion between adjacent membrane layers. nih.gov
Electron paramagnetic resonance (EPR) studies have confirmed the high degree of flexibility in the N-terminal domain of LHCII, showing that it can adopt various conformations in an aqueous environment. nih.gov This intrinsic disorder is a classic example of how protein function can be modulated through regions that lack a fixed three-dimensional structure. The lumenal loop is another region that has been shown to possess a degree of flexibility, which may be important for sensing changes in the lumenal pH and triggering photoprotective responses. nih.gov
High-Resolution Structural Elucidation of this compound and its Complexes
High-resolution crystal structures of LHCII from species such as spinach and pea have provided an atomic-level view of the protein's architecture. These studies have been instrumental in understanding how the protein binds its pigment cofactors. The crystal structures reveal the precise coordinates of the chlorophyll and carotenoid molecules, showing how they are held in place by a network of interactions with the protein backbone and amino acid side chains.
Table 2: Summary of Pigment Content per Monomer in Crystalline LHCII
| Pigment | Number of Molecules |
|---|---|
| Chlorophyll a | 8 |
| Chlorophyll b | 6 |
| Lutein | 2 |
| Neoxanthin | 1 |
| Violaxanthin/Zeaxanthin (B1683548) | 1 |
Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for studying the structure of large protein complexes in their near-native state. Cryo-EM studies of photosystem II-LHCII supercomplexes have provided invaluable insights into the organization of LHCII trimers around the photosystem II core. These studies have revealed how individual LHCII trimers are arranged to form a peripheral antenna system that captures light and funnels the energy to the reaction center.
The cryo-EM maps show the intricate network of protein-protein interactions that hold the supercomplex together. They have also allowed for the visualization of how linker proteins help to dock the LHCII trimers to the core complex. For instance, studies on the green alga Chlamydomonas reinhardtii have detailed the organization of a C2S2M2N2-type PSII–LHCII supercomplex, illustrating the specific interactions between different LHCII trimers and the core subunits. pnas.org These structural details are essential for understanding the regulation of light harvesting and the assembly of the photosynthetic machinery.
Nuclear magnetic resonance (NMR) spectroscopy is a complementary technique to crystallography and cryo-EM that is particularly well-suited for studying the dynamic aspects of protein structure. Solid-state NMR studies on LHCII have provided insights into the conformational flexibility of the protein and the electronic structure of the bound chlorophylls.
NMR has been used to probe the subtle conformational changes that occur in LHCII when it switches between a light-harvesting state and a photoprotective, energy-dissipating state. These studies have shown that changes in the local environment of the chlorophyll molecules, influenced by the protein's conformation, can alter their electronic properties and facilitate energy quenching. The application of NMR to LHCII has been crucial in demonstrating the protein's conformational plasticity, which is essential for its dual role in light harvesting and photoprotection.
Structure-Function Relationships in this compound
The relationship between the structure of a protein and its function is fundamental to its biological role. For chlorophyll a/b-binding proteins like cab-m7, this involves how the protein folds to correctly position chlorophyll and other pigment molecules for efficient light harvesting and energy transfer. While the general structure of LHCII proteins is well-characterized, featuring transmembrane helices that create a scaffold for pigment binding, specific details for the this compound are limited.
Conformational Changes and Allosteric Regulation Mechanisms of this compound
Conformational changes and allosteric regulation are key mechanisms for controlling the activity of protein complexes. In the context of LHCII, these changes are crucial for photoprotection, a process that dissipates excess light energy to prevent damage to the photosynthetic apparatus. This regulation is known to be triggered by changes in the pH of the thylakoid lumen.
While the LHCII complex as a whole undergoes significant conformational changes in response to pH, there is no specific research available that isolates and describes the allosteric regulation and conformational dynamics of the this compound subunit alone. The regulatory behavior observed is a property of the entire complex, and the specific contribution of cab-m7 to these changes has not been delineated.
Research on the entire LHCII complex indicates that a drop in lumenal pH leads to protonation of specific residues, which in turn triggers a conformational change that switches the complex from a light-harvesting state to an energy-dissipating state. It is presumed that cab-m7 participates in this collective change, but the specific molecular motions or allosteric sites within the this compound that contribute to this mechanism are currently unknown.
Cellular and Subcellular Dynamics of Cab M7 Protein
Subcellular Localization and Compartmentalization of cab-m7 Protein
The this compound is ultimately localized to the thylakoid membranes within chloroplasts, where it functions as part of the photosynthetic machinery. wikipedia.orgailab.bio The gene encoding cab-m7 resides in the plant nucleus, necessitating a complex pathway for the protein to reach its functional location. wikipedia.orgailab.bio Notably, the expression of cab-m7 is strongly preferential in mesophyll cells compared to bundle sheath cells in maize, reflecting the compartmentalization of photosynthetic functions in C4 plants. wikipedia.orgnih.govoncotarget.com
Mechanisms of Protein Targeting to Chloroplasts: Role of the cab-m7 Signal Sequence
As a nuclear-encoded chloroplast protein, cab-m7 is synthesized in the cytosol as a precursor protein. ailab.bio This precursor contains a chloroplast transit peptide (CTP), or signal sequence, at its N-terminus. thegoodscentscompany.comresearchgate.net This signal sequence is essential for directing the protein to the chloroplast and mediating its import across the chloroplast envelope membranes. thegoodscentscompany.comwikipedia.orgfishersci.com Studies using fusion proteins have demonstrated that the CAB transit peptide, which includes the cab-m7 signal sequence, can mediate import of passenger proteins into the chloroplast stroma. wikipedia.orgfishersci.com While the transit peptide facilitates entry into the chloroplast, intraorganellar sorting to the thylakoid membrane is determined by sequences residing within the mature protein itself. wikipedia.orgfishersci.com The primary translation product of the cab-m7 gene is approximately 28 kDa. wikipedia.orgnih.gov
Dynamics of this compound Distribution within Thylakoid Membranes and other Subcellular Compartments
Within the chloroplast, the this compound is integrated into the thylakoid membranes as a component of LHCII, the main light-harvesting complex of PSII. wikipedia.orguni.lu PSII complexes are primarily localized in the stacked regions of the thylakoid membranes, known as grana lamellae. wikipedia.orgnih.gov The dynamic distribution of photosynthetic complexes within the thylakoid membrane system can be modulated in response to environmental conditions, such as light availability. wikipedia.orgnih.gov This dynamic rearrangement is believed to play a role in optimizing light energy distribution between photosystems. guidetopharmacology.org
Detailed research findings highlight the light-responsive expression of cab-m7. While present in etiolated leaves, exposure to light triggers a significant increase in cab-m7 mRNA levels, approximately 8-fold after six hours of illumination. wikipedia.orgnih.gov Quantitative proteomics analysis further supports this, showing a substantial upregulation of this compound in continuous light conditions compared to the etiolated state. wikipedia.org This demonstrates a strong light-responsive nature at both the transcriptional and protein levels. wikipedia.org
| Condition | cab-m7 mRNA Level (Fold Increase vs. Etiolated) | This compound Expression Ratio (Continuous Light vs. Etiolated) |
| Etiolated | 1 | 1 |
| 6 hours Light | ~8 wikipedia.orgnih.gov | Not specified at this time point in sources |
| Continuous Light | Not specified at this level in sources | 4.39 ± 0.46 wikipedia.org |
Protein Trafficking and Assembly Pathways Involving this compound
The journey of cab-m7 from synthesis in the cytosol to functional integration in the thylakoid membrane involves intricate trafficking and assembly pathways. Following import into the chloroplast stroma via its signal sequence, the protein must be correctly routed and integrated into the thylakoid membrane. ailab.biowikipedia.orgfishersci.com
Biogenesis and Integration of this compound into the Photosystem II Complex
Integration of nuclear-encoded proteins like cab-m7 into the thylakoid membrane occurs through distinct pathways after translocation across the chloroplast envelope. ailab.bio These pathways can include the chloroplast signal recognition particle (cpSRP) pathway, spontaneous insertion, and the cpGET pathway. ailab.bio The integration of CAB polypeptides into the thylakoid membrane is suggested to proceed via the stroma. wikipedia.orgfishersci.com
Crucially, the correct integration of cab-m7 into the thylakoid membrane involves its association with the PSII complex and the assembly with chlorophyll (B73375) and other pigments to form the LHCII complex. wikipedia.orgfishersci.com LHCII is a complex of protein and pigment molecules that binds chlorophyll a and b, as well as carotenoids, to capture light energy. wikipedia.orguni.luguidetopharmacology.org The CAB motif within the protein sequence is involved in chlorophyll binding. uni.lu The assembly process ensures that cab-m7 is correctly positioned within the thylakoid membrane to perform its light-harvesting function and transfer energy to the PSII reaction center. wikipedia.orgguidetopharmacology.org
Vesicular Transport and Turnover of this compound in Plant Cells
Protein turnover, the balance between synthesis and degradation, is a fundamental process for maintaining cellular homeostasis and adapting the proteome. wikipedia.orgguidetopharmacology.org While vesicular transport is a well-established mechanism for protein trafficking within the endomembrane system in plant cells, including transport to the plasma membrane and vacuole for degradation or recycling, its direct involvement in the routine trafficking of cab-m7 to the thylakoid membrane from the stroma is not the primary described pathway for LHCII integration. guidetopharmacology.orgwikipedia.orgrcsb.orgrcsb.org However, vesicular transport within chloroplasts has been suggested to be involved in thylakoid synthesis and potentially in transporting degrading material. wikipedia.orgnih.gov
Protein turnover rates vary for different proteins. The D1 subunit of PSII, another component of the photosynthetic machinery, is known for its relatively rapid turnover, particularly under high light conditions. nih.gov While specific turnover rates for cab-m7 are not explicitly detailed in the provided sources, as a component of the dynamic PSII complex, it is subject to turnover mechanisms. Quantitative analysis of protein turnover in plants can be undertaken using stable isotope labeling and mass spectrometry. guidetopharmacology.org
Degradation Pathways of this compound
Protein degradation is essential for removing damaged, misfolded, or unneeded proteins and for regulating protein abundance. wikipedia.orgguidetopharmacology.orgnih.govnih.gov In plant cells, protein degradation occurs through several pathways, primarily the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome (vacuole) pathway. wikipedia.orgnih.govuni-freiburg.de
The UPP is a major route for the degradation of intracellular proteins. wikipedia.orgnih.gov It involves the tagging of target proteins with ubiquitin, a small protein, which marks them for degradation by the 26S proteasome, a large proteolytic complex. wikipedia.orgnih.govnih.govfrontiersin.org This process is tightly regulated by a cascade of enzymes, including E1, E2, and E3 ligases, which attach ubiquitin to lysine (B10760008) residues on the target protein. wikipedia.orgfrontiersin.org
Autophagy is another critical degradation pathway that involves the formation of vesicles that engulf cellular components, including proteins and organelles, and deliver them to the lytic vacuole for degradation. nih.govuni-freiburg.de Vacuoles in plant cells serve as prominent lytic compartments. guidetopharmacology.org
For thylakoid membrane proteins like cab-m7, degradation pathways within the chloroplast are also relevant. The FtsH protease, a membrane-anchored ATP-dependent metalloprotease, is known to be involved in the degradation of damaged PSII proteins, including the D1 subunit. uni.luuni-freiburg.de As a component of PSII, cab-m7's degradation, particularly under stress conditions that affect PSII integrity, may involve the activity of FtsH or other chloroplast-localized proteases. Protein degradation pathways maintain protein homeostasis and quality control within the cell. wikipedia.orgguidetopharmacology.orgnih.govnih.gov
Proteasomal and Autophagic Regulation of this compound Turnover in Response to Light and Stress
Protein degradation in eukaryotic cells primarily occurs through two major pathways: the Ubiquitin-Proteasome System (UPS) and autophagy. ruhr-uni-bochum.deembopress.orgthermofisher.commdpi.complos.orgresearchgate.net These pathways are crucial for maintaining cellular homeostasis and responding to stress conditions by removing damaged, misfolded, or surplus proteins.
The UPS is known to be involved in the degradation of intracellular proteins, typically those tagged with ubiquitin. ruhr-uni-bochum.demdpi.com While chloroplasts are double-membrane bound organelles, studies have revealed that chloroplast proteins can be targeted for degradation by the 26S proteasome in the cytosol through a pathway known as CHLORAD (chloroplast-associated protein degradation). embopress.orgthermofisher.com This process can involve the retrotranslocation of chloroplast proteins to the cytosol where they are ubiquitinated and subsequently degraded by the proteasome. embopress.orgthermofisher.com This mechanism contributes to the regulation of chloroplast protein levels and is implicated in plant stress responses. embopress.orgthermofisher.com
Autophagy, a conserved bulk degradation process, involves the sequestration of cytoplasmic components within double-membrane vesicles called autophagosomes, which then fuse with lysosomes (or vacuoles in plants) for degradation and recycling. thermofisher.com Selective autophagy pathways exist that target specific proteins or organelles for degradation. thermofisher.comresearchgate.net Recent research indicates that selective autophagy plays a role in the degradation of chloroplast proteins and complexes, contributing to plant tolerance to stress conditions such as UV-B irradiation and heat stress. embopress.orgthermofisher.com This selective process can be mediated by autophagy adaptors like NBR1, which recognize ubiquitinated chloroplast proteins and facilitate their delivery to the vacuole for degradation. embopress.orgthermofisher.comresearchgate.net For instance, NBR1 has been shown to mediate the degradation of components of the chloroplast protein import apparatus (TOC complex) under stress. embopress.orgthermofisher.com
While the general mechanisms of proteasomal and autophagic degradation of chloroplast proteins in response to light and stress have been established, specific, detailed research findings focusing solely on the direct regulation of this compound turnover by these pathways are not extensively documented in the provided search results. However, as an LHCII protein located in the chloroplast and known to be responsive to light, it is plausible that this compound turnover is influenced by these general degradation systems, particularly under conditions of high light stress or other environmental challenges that necessitate the remodeling of the photosynthetic apparatus. csic.esplos.org
Molecular Interactions and Complex Formation of Cab M7 Protein
Membrane and Lipid Interactions of cab-m7 Protein
The thylakoid membrane provides a unique lipid environment that is critical for the structure, stability, and function of embedded proteins like cab-m7 within the LHCII complex. This membrane is characterized by a high abundance of galactolipids, particularly monogalactosyldiacylglycerol (B12364196) (MGDG) and digalactosyldiacylglycerol (B1163852) (DGDG), which constitute the bulk of the membrane lipids. nih.govill.eupnas.orgfrontiersin.orgcore.ac.uk The specific composition and properties of these lipids significantly influence the behavior of thylakoid membrane proteins.
While specific, direct binding data for cab-m7 with individual lipid species is limited in the provided search results, research on the LHCII complex, of which cab-m7 is a part, highlights significant interactions with the predominant thylakoid lipids, MGDG and DGDG. researchgate.net These galactolipids can modulate the organization and spectroscopic properties of LHCII aggregates. researchgate.net
Studies using model membranes composed of chloroplast lipids (MGDG and DGDG) and isolated LHCII complexes have shown that these components can self-organize into structures that mimic natural thylakoid membranes. nih.gov This suggests a close association and interaction between LHCII proteins and the lipid bilayer.
Experimental findings indicate that MGDG, a non-bilayer-forming lipid, can increase the mechanical stability of LHCII and may be required for its stable accumulation within the thylakoid membrane. nih.govresearchgate.net Conversely, the bilayer-forming lipid DGDG has been observed to be repelled from the LHCII-PsbS complex during the process of non-photochemical quenching (NPQ), a mechanism involving conformational changes in LHCII. acs.org This suggests that specific lipid species can influence the structural dynamics and functional states of the LHCII complex.
The influence of different thylakoid lipids on the aggregation state of isolated LHCII has been investigated. The addition of neutral galactolipids, MGDG and DGDG, appears to support the aggregated state of LHCII. In contrast, anionic lipids like sulfoquinovosyldiacylglycerol (SQDG) and phosphatidylglycerol (PG) exhibit a disaggregating effect on isolated LHCII. researchgate.net
Here is a summary of the observed effects of different thylakoid lipids on isolated LHCII aggregation:
| Lipid Species | Effect on Isolated LHCII Aggregation |
| Monogalactosyldiacylglycerol (MGDG) | Supports aggregated state |
| Digalactosyldiacylglycerol (DGDG) | Supports aggregated state |
| Sulfoquinovosyldiacylglycerol (SQDG) | Exerts disaggregating effect |
| Phosphatidylglycerol (PG) | Exerts disaggregating effect |
These findings underscore the importance of the specific lipid environment in influencing the assembly and organization of LHCII within the thylakoid membrane.
The thylakoid membrane environment plays a critical role in determining the conformation and regulating the function of integral membrane proteins like cab-m7 within the LHCII complex. The lipid bilayer matrix, with its unique lipid composition and physical properties, provides the structural context for these proteins.
The membrane environment, encompassing lipid-protein interactions, the hydration state, salt concentration, and interactions with other proteins, can significantly influence the conformation of the LHCII complex. acs.org Solid-state NMR studies have revealed that LHCII undergoes dynamic conformational transitions when reconstituted in thylakoid lipid bilayers. nih.govbiorxiv.orgbiorxiv.org However, these dynamics are markedly reduced when LHCII is situated within native, heterogeneous thylakoid membranes. nih.govbiorxiv.orgbiorxiv.org This suggests that the native membrane environment imposes constraints that may lock LHCII complexes, including their cab-m7 subunits, into specific conformational states. nih.govbiorxiv.orgbiorxiv.org
Conformational changes within the LHCII complex are intimately linked to its function, particularly in adapting to varying light conditions through mechanisms like NPQ. acs.orgacs.orgnih.govbiorxiv.orgbiorxiv.org The lipid environment, including the MGDG/DGDG ratio, affects the phase behavior of the membrane, which in turn can influence the organization and dynamics of embedded protein complexes. nih.govill.eufrontiersin.org Hydrophobic mismatch between membrane proteins and the surrounding lipid bilayer has also been proposed as a factor that can induce conformational changes in these proteins. acs.org
The proper integration of CAB polypeptides, such as cab-m7, into the thylakoid membrane is crucial for their association with Photosystem II and assembly into the functional LHCII complex. nih.govnih.gov This integration process is influenced by sequences within the mature protein and occurs via the stroma. nih.govnih.gov Once integrated, the protein's conformation and dynamic behavior are modulated by its interactions with the surrounding lipids and other protein components within the thylakoid network.
Biological Functions and Regulatory Mechanisms of Cab M7 Protein
Role of cab-m7 Protein in Light Energy Capture and Transfer
As a component of LHCII, cab-m7 is integral to the initial steps of photosynthesis where light energy is absorbed and directed towards the photosynthetic reaction centers. vulcanchem.com The protein binds to chlorophyll (B73375) a and b molecules, as well as carotenoids, which are the primary pigments responsible for capturing light across various wavelengths of the visible spectrum. vulcanchem.com
Mechanisms of Excitation Energy Transfer in LHCII Mediated by this compound
Within the LHCII complex, the absorbed light energy is transferred through a series of highly efficient energy transfer steps. vulcanchem.com This process, known as excitation energy transfer (EET), occurs between the pigment molecules bound to the cab proteins, including cab-m7. researchgate.net The precise arrangement and orientation of these pigments within the protein structure are crucial for rapid and effective energy transfer to the reaction center of photosystem II. vulcanchem.comtu-braunschweig.de Theoretical studies on LHCII trimers highlight that the conformation of the complex can modulate EET efficiency. nih.gov The close proximity of pigments within light-harvesting complexes necessitates considering the local interactions of electronic wave functions for accurate calculations of energy transfer, particularly at distances below approximately 2 nm. tu-braunschweig.de
Contribution of cab-m7 to Photoprotection and Non-Photochemical Quenching
Under conditions of excess light, the photosynthetic apparatus can be damaged by the over-absorption of light energy, leading to the production of reactive oxygen species (ROS) and photoinhibition. nih.gov Cab-m7, as part of LHCII, contributes to photoprotective mechanisms, particularly non-photochemical quenching (NPQ). vulcanchem.comnih.gov NPQ is a process that dissipates excess absorbed excitation energy as heat, preventing damage to photosystem II. nih.govnih.govresearchgate.net While the PsbS protein and zeaxanthin (B1683548) are known to play key roles as allosteric modulators in NPQ, making LHCII trimers more sensitive to the low pH of the thylakoid lumen that triggers quenching, the specific contribution of individual cab proteins like cab-m7 within this complex mechanism involves the dissipation of absorbed excitation as heat. nih.govnih.govresearchgate.net
Signal Transduction Pathways Mediated by this compound (if applicable beyond direct light-harvesting)
While the primary function of cab-m7 is directly related to light harvesting and energy transfer within photosynthesis, its expression and accumulation are strongly regulated by light, suggesting its involvement is closely tied to light-responsive signaling cascades that modulate photosynthetic capacity. vulcanchem.comnih.gov Research indicates that the expression of cab genes, including cab-m7, is significantly upregulated upon exposure to light. vulcanchem.comnih.gov This light-responsive expression is a key aspect of how plants adapt their photosynthetic machinery to changing light conditions. vulcanchem.com
Upstream Environmental Signals and Downstream Cellular Responses Regulated by cab-m7
The main upstream environmental signal influencing cab-m7 is light. vulcanchem.comnih.gov Studies in maize have shown a dramatic increase in cab-m7 mRNA levels after illumination of etiolated seedlings, indicating a strong photo-responsive nature. vulcanchem.comnih.gov This light-induced expression leads to the accumulation of the this compound, thereby increasing the plant's capacity for light capture. vulcanchem.com This serves as a downstream cellular response to optimize photosynthesis under favorable light conditions. The expression pattern of cab-m7 also exhibits cell-type specificity, being preferentially expressed in mesophyll cells of maize, which is significant in the context of C4 photosynthesis and the division of labor between different cell types. vulcanchem.comethz.chpnas.org
Cross-talk with Other Plant Signaling Cascades Relevant to Photosynthesis
The light-regulated expression of cab genes, including cab-m7, can involve complex signaling pathways. Research suggests the involvement of protein kinases and protein phosphatases in the signal transduction pathways for light-stimulated gene expression, including Cab genes. oup.com For instance, studies using inhibitors like okadaic acid have indicated that protein phosphatase PP1 or PP2A may play a role in these pathways. oup.com While the direct involvement of this compound itself in mediating signal transduction cascades beyond its role in light capture and NPQ is not as extensively documented as its function within LHCII, its tight regulation by light and its integration into the photosynthetic machinery imply its participation in or responsiveness to broader signaling networks that govern photosynthetic acclimation and stress responses. vulcanchem.comnih.govoup.com
Post-Translational Modifications and Regulation of this compound Activity
Post-translational modifications (PTMs) are crucial for regulating protein activity, localization, and interactions. thermofisher.comptgcn.com While specific PTMs for this compound are not extensively detailed in the provided search results, proteins within the LHCII complex, like other plant proteins, are subject to various PTMs that can influence their function and stability. General types of PTMs include phosphorylation, glycosylation, ubiquitination, and methylation, among others. thermofisher.comptgcn.com Phosphorylation, in particular, is a common mechanism for regulating protein function and is often involved in signal transduction. thermofisher.comptgcn.com Given the light-responsive nature and regulatory context of cab-m7, it is plausible that PTMs, such as phosphorylation, could play a role in modulating its activity, its interaction with other components of LHCII, or its stability in response to changing light conditions or stress. vulcanchem.comoup.comthermofisher.comptgcn.com Research on other plant proteins and light-harvesting complexes suggests that PTMs are important for fine-tuning photosynthetic efficiency and photoprotection. ptgcn.comthermofisher.com
Data Tables
While the search results provide quantitative data on cab-m7 expression levels in response to light, detailed data tables on specific mechanisms of energy transfer or quantitative contributions to NPQ at the level of the this compound itself are not explicitly available in a format suitable for direct table generation here. However, the expression data can be summarized:
| Condition | Cab-m7 mRNA Level (relative to etiolated) nih.gov | This compound Expression Ratio (Continuous Light / Etiolated) vulcanchem.com |
| Etiolated (Dark) | Small amount | 1.0 |
| 6 hours Illumination | ~8-fold increase | Not specified for this time point in protein data |
| Continuous Light | Not specified for this condition in mRNA data | 4.39 ± 0.46 |
This table illustrates the significant upregulation of cab-m7 expression at both the mRNA and protein levels in response to light. vulcanchem.comnih.gov
Compound Names and PubChem CIDs
Phosphorylation and Dephosphorylation Events Regulating cab-m7 Function
While specific phosphorylation and dephosphorylation events directly on the this compound are not extensively detailed in the available literature, CAB proteins, as core components of LHCII, are well-established targets of reversible phosphorylation. This post-translational modification plays a critical role in regulating the organization and function of the light-harvesting antenna and is a key mechanism for acclimation to changing light conditions. Under high light conditions, specific threonine residues on LHCII proteins, including potentially cab-m7, become phosphorylated by dedicated protein kinases, such as the STN7 kinase. Phosphorylation of LHCII leads to its reversible detachment from PSII and migration to Photosystem I (PSI), a process known as state transitions. This redistribution of excitation energy between PSII and PSI helps to balance the excitation pressure on the two photosystems, preventing photoinhibition and optimizing photosynthetic efficiency. Conversely, under low light conditions or in the dark, protein phosphatases, such as the PPH1 (or TAP38) and PP2A, dephosphorylate LHCII proteins, promoting their association with PSII and the formation of grana stacks. This reversible phosphorylation-dephosphorylation cycle of LHCII proteins is a dynamic regulatory mechanism that allows plants to efficiently capture light energy and distribute it optimally between the photosystems in response to varying light environments. Given that cab-m7 is a component of LHCII, it is highly probable that its function and localization are similarly regulated by these phosphorylation and dephosphorylation events, although specific phosphorylation sites and the kinases/phosphatases involved for cab-m7 itself require further investigation.
Other Regulatory Modifications (e.g., Acetylation, Methylation, Ubiquitination) of this compound
Proteins can undergo a wide array of post-translational modifications (PTMs) beyond phosphorylation, including acetylation, methylation, and ubiquitination, which can significantly influence their function, stability, localization, and interactions. aptamergroup.comabcam.comthermofisher.comfmi.ch Acetylation, often occurring on lysine (B10760008) residues, can alter protein charge and affect interactions with other molecules. abcam.comfmi.ch Methylation, typically on lysine or arginine residues, can impact protein-protein or protein-nucleic acid interactions. abcam.comfmi.ch Ubiquitination, the attachment of ubiquitin protein tags, can target proteins for degradation via the proteasome or regulate their activity and localization in a non-proteolytic manner. nih.govabcam.comthermofisher.com
Role of this compound in Fundamental Plant Cellular Processes
The this compound, as a key constituent of the LHCII complex, plays a vital role in fundamental plant cellular processes, primarily centered around photosynthesis and chloroplast function. Its involvement spans from the development and maintenance of chloroplasts to directly influencing the efficiency of light capture and carbon assimilation.
Contribution to Chloroplast Development and Maintenance
Chloroplast development is a complex and tightly regulated process involving the coordinated expression of genes from both the nuclear and plastid genomes, as well as the biosynthesis and assembly of intricate membrane systems and protein complexes. nih.govdiva-portal.orgfrontiersin.org As a nuclear-encoded protein targeted to the chloroplast, cab-m7 contributes to the formation and structural integrity of the thylakoid membranes, where the light-dependent reactions of photosynthesis take place. vulcanchem.comdiva-portal.org The abundance of CAB proteins, including cab-m7, is directly linked to the development of functional chloroplasts capable of efficient light harvesting. vulcanchem.comfrontiersin.org Studies on mutants with impaired chloroplast development often show reduced levels of CAB proteins. frontiersin.org The light-induced expression of cab-m7 is crucial for the greening process and the maturation of chloroplasts upon exposure to light. vulcanchem.comnih.gov Furthermore, the dynamic regulation of LHCII, potentially including cab-m7, through phosphorylation and dephosphorylation contributes to the maintenance of chloroplast structure and function under varying light conditions by managing the organization of the thylakoid membrane system.
Role of Cab M7 Protein in Plant Physiological Responses and Pathophysiological Contexts
Physiological Roles of cab-m7 Protein in Plant Development and Environmental Adaptation
The function of this compound is intrinsically linked to plant development, particularly in photosynthetic tissues, and is crucial for adaptation to fluctuating environmental cues, most notably light.
Developmental Biology and Tissue-Specific Functions of cab-m7 in Maize
The cab-m7 gene in maize encodes a primary translation product of approximately 28 kDa. nih.gov Maize possesses a nuclear cab multigene family comprising about twelve members encoding chlorophyll (B73375) a- and b-binding proteins associated with the photosystem II light-harvesting complex. nih.gov Detailed analysis of the cab-m7 gene structure, including its upstream regulatory regions, suggests common regulatory mechanisms with other plant genes, particularly in response to environmental stimuli like light. nih.gov
A distinctive characteristic of cab-m7 is its highly specific expression pattern within maize leaf tissues. Studies have conclusively demonstrated that cab-m7 is strongly and preferentially expressed in mesophyll cells compared to bundle sheath cells. nih.gov This cell-type specificity is particularly relevant in the context of C4 photosynthesis, where mesophyll and bundle sheath cells have distinct roles and protein compositions. nih.gov
Role of this compound in Plant Acclimation to Light Intensity and Quality
The expression of this compound is remarkably responsive to light. While low levels of cab-m7 mRNA are present in etiolated (dark-grown) leaves, exposure to light triggers a dramatic increase in its expression. nih.gov After just six hours of illumination, the cab-m7 mRNA pool can increase approximately 8-fold compared to etiolated conditions. nih.gov This strong light-responsiveness underscores the protein's central role in photosynthetic light harvesting and indicates the presence of sophisticated regulatory mechanisms that adjust photosynthetic capacity based on light availability. nih.govlibretexts.org
Quantitative proteomics analysis in etiolated maize seedlings exposed to light further supports these findings, showing significant upregulation of this compound levels in continuous light conditions compared to the etiolated state. libretexts.org
The expression ratio data from proteomic studies highlight the strong light-responsive nature of cab-m7. libretexts.org
| Protein Name | Accession No. | Protein Expression Ratio (Continuous Light / Etiolated) | Light Response Pattern |
| LHCP (Cab-m7) | CAA37474.1 | 4.39 ± 0.46 | Strong upregulation |
| LHCP (Lhcb1) | P12329.1 | 6.55 ± 0.33 | Strong upregulation |
| CP24 | CAM55603.1 | 1.45 ± 0.26 | Moderate upregulation |
| CP26 | AAA64415.1 | 1.49 ± 0.28 | Moderate upregulation |
| CP29 (Lhcb6) | CAM55524.1 | 2.10 ± 0.42 | Substantial upregulation |
| PsbS | NP_001105228.1 | 1.82 ± 0.40 | Moderate upregulation |
This comparative analysis shows that while several photosystem II proteins are upregulated in response to light, the magnitude of upregulation for cab-m7 is among the highest, suggesting a particularly crucial role in adaptation to changing light conditions. libretexts.org
Involvement of this compound in Chilling Tolerance and Other Abiotic Stress Responses
Cab-m7 has been identified as a potential candidate gene located in a quantitative trait locus (QTL) region on chromosome 6 in maize that is associated with chilling tolerance of photosynthesis. pdbj.orgrcsb.orgnih.gov This region appears to be involved in the development of a functional photosynthetic machinery under low temperatures. pdbj.orgrcsb.org Studies investigating chilling tolerance in maize seedlings have highlighted the importance of this genomic region for the photosynthetic apparatus at suboptimal temperatures. rcsb.orgnih.gov
Beyond chilling stress, genes encoding LHCII proteins, including cab-m7, have been suggested to be induced by other abiotic stresses such as drought and high salt concentration. pdbj.org Their expression can also be influenced by stress signaling molecules like jasmonic acid, salicylic (B10762653) acid, and abscisic acid, as well as by membrane rigidification. pdbj.org These findings suggest that LHCII proteins, including cab-m7, are involved in a general response to various abiotic stresses. pdbj.org
Dysregulation of this compound in Plant Disease States and Stress Conditions
Alterations in the expression or function of this compound can have implications for photosynthetic efficiency and the plant's response to stress.
Mechanistic Role of Altered cab-m7 Expression or Function in Photosynthetic Impairment
Under stress conditions, including chilling and potentially other abiotic stresses, the photosynthetic apparatus can be particularly vulnerable to damage. pdbj.orgrcsb.orgnih.gov The involvement of cab-m7 in chilling tolerance suggests that its proper regulation is important for maintaining photosynthetic function under low-temperature stress. pdbj.orgrcsb.orgnih.gov
Responses of this compound to Biotic Stresses and Pathogen Interactions
While the primary roles of cab-m7 discussed in the search results relate to light harvesting and abiotic stress responses, plant responses to biotic stresses, such as pathogens and herbivores, often involve complex signaling pathways and physiological adjustments. A common plant response to pathogen and insect attack can include the global downregulation of photosynthetic genes. This shift is thought to redirect metabolic resources from primary metabolism (like carbon fixation) towards defense-related pathways, enhancing the production of antimicrobial compounds and the expression of defense genes.
Although the search results did not provide specific details on the direct response of this compound to particular biotic stresses or pathogen interactions, its role as a photosynthetic protein suggests it could be part of this broader downregulation of the photosynthetic machinery during biotic stress responses. Further research would be needed to elucidate the specific involvement and regulation of cab-m7 during various plant-pathogen interactions.
Genetic Variants and Polymorphisms of cab-m7 and their Mechanistic Consequences
The cab-m7 gene, a member of the nuclear cab multigene family in maize (Zea mays), encodes a 28 kDa protein belonging to the Light-Harvesting Chlorophyll a/b Binding (CAB) proteins of the photosystem II light-harvesting complex (LHCII) ethz.chnih.govresearchgate.net. CAB proteins are integral to photosynthesis, involved in light harvesting, energy transfer, and maintaining thylakoid membrane structure mdpi.com. As with many genes, variations in the cab-m7 gene sequence, including polymorphisms and mutations, can influence the structure, function, and expression of the this compound, subsequently impacting plant physiological responses and potentially contributing to pathophysiological contexts.
Impact of Natural Genetic Variation on this compound Function and Phenotype
Natural genetic variation within plant populations gives rise to phenotypic diversity, including variations in photosynthetic efficiency, light responses, and adaptation to environmental conditions, traits influenced by CAB proteins like cab-m7 nih.govmdpi.comelifesciences.org. While specific studies detailing natural genetic variants and polymorphisms specifically within the cab-m7 gene across different maize accessions and their direct impact on this compound function are limited in the provided search results, research on other CAB genes offers insights into potential consequences.
Studies utilizing approaches such as Genome-Wide Association Studies (GWAS) and Quantitative Trait Loci (QTL) mapping have identified natural genetic variations in CAB genes associated with observable plant phenotypes mdpi.comnih.govmdpi.com. For instance, natural polymorphisms in CAB genes have been implicated in variations in green rind color in watermelon (Citrullus lanatus) mdpi.com. A candidate gene encoding a CAB protein (Cla97C06G125710) was identified, with Single Nucleotide Polymorphisms (SNPs) found in both its coding and putative promoter regions associated with different shades of green rind mdpi.com. While the precise mechanistic consequence of these specific SNPs on the watermelon CAB protein's function or expression requires further study, it demonstrates how natural variation in CAB genes can lead to phenotypic diversity mdpi.com.
Extrapolating to cab-m7, natural polymorphisms in its coding sequence could potentially alter the amino acid sequence of the this compound, affecting its stability, its interaction with other proteins in the LHCII complex, or its light-harvesting efficiency. Variations in regulatory regions of the cab-m7 gene, such as promoters or enhancers, could influence its expression levels in response to light or other environmental cues, thereby altering the abundance of the this compound and impacting photosynthetic capacity nih.govresearchgate.net. The extent to which natural variation in cab-m7 contributes to observed differences in light utilization or stress tolerance among maize varieties would require dedicated population genetic studies and functional analyses of identified alleles.
Mutational Analysis of the cab-m7 Gene and its Effects on Plant Physiology
Mutational analysis is a powerful tool to dissect the function of specific genes and the proteins they encode researchgate.netfao.orgoapen.org. By introducing targeted or random mutations in a gene, researchers can observe the resulting phenotypic changes and infer the gene's role in various physiological processes researchgate.netoapen.org. While direct studies detailing targeted mutational analysis specifically of the cab-m7 gene were not prominently featured in the provided search results, research on mutations in other CAB genes provides relevant examples of their effects on plant physiology.
Mutations in CAB genes in tea (Camellia sinensis), for example, have been shown to cause foliage albinism, reduced chlorophyll content, and abnormalities in chloroplast structure, particularly under high light conditions mdpi.com. These phenotypes highlight the critical role of functional CAB proteins in chlorophyll binding, chloroplast development, and photoprotection mdpi.com. The loss or impairment of CAB protein function due to mutations can disrupt the efficient capture and transfer of light energy, leading to photooxidative damage and compromised photosynthetic performance.
Induced mutations in plants, generated through techniques like chemical mutagenesis or radiation, have been widely used to create genetic variability and identify genes involved in various traits, including stress responses researchgate.netfao.orgoapen.org. Studying mutants with altered CAB protein function, including potential cab-m7 mutants, could reveal the specific contributions of cab-m7 to light adaptation, energy balance within the photosynthetic apparatus, and tolerance to environmental stresses such as chilling, which CAB proteins are generally involved in ethz.ch. Phenotypic analysis of such mutants, potentially involving measurements of chlorophyll content, photosynthetic rates, thylakoid structure, and growth under different light intensities or stress conditions, would provide direct evidence of the physiological roles of the this compound.
Furthermore, analyzing the molecular consequences of specific mutations in cab-m7, such as changes in protein stability, localization, or interaction with other LHCII components, would provide mechanistic insights into how these genetic alterations translate into altered plant phenotypes.
Data on specific cab-m7 genetic variants and their detailed mechanistic consequences were not extensively found in the provided search results. However, based on the known function of CAB proteins and the impact of mutations in other CAB genes, it can be inferred that genetic variations and mutations in cab-m7 would likely affect light harvesting efficiency, photosynthetic performance, and potentially stress tolerance in maize.
Advanced Methodological Approaches in Cab M7 Protein Research
Omics Technologies for Comprehensive Analysis of cab-m7 Protein
Omics technologies provide high-throughput methods to analyze biological molecules on a large scale, offering comprehensive insights into the role and behavior of this compound within the cellular context.
Proteomics Approaches (e.g., Quantitative Mass Spectrometry for PTMs, Protein Abundance)
Proteomics involves the large-scale study of proteins, including their abundance, modifications, and interactions. Quantitative mass spectrometry is a central technique in proteomics, enabling the identification and quantification of proteins and their post-translational modifications (PTMs) across different biological conditions. PTMs are crucial for regulating protein function, localization, and interactions thermofisher.comproteomics.com.au. Techniques like quantitative mass spectrometry can be applied to study this compound abundance in response to various stimuli, such as light exposure, which is known to strongly induce cab-m7 expression vulcanchem.com.
Mass spectrometry-based proteomics can identify and localize PTM sites on proteins, including phosphorylation, ubiquitination, glycosylation, and acetylation proteomics.com.aunih.govnih.gov. Applying these methods to cab-m7 could reveal specific PTMs that influence its integration into the light-harvesting complex, its stability, or its efficiency in light capture. Quantitative proteomics, using methods like label-free quantification or isobaric tags (e.g., TMT), allows for the comparison of this compound levels and the stoichiometry of its PTMs between different plant tissues, developmental stages, or environmental conditions proteomics.com.aunih.gov.
Research has shown that proteomic analysis of cab-m7 can provide insights into its expression levels. For instance, mass spectrometry analysis of cab-m7 has demonstrated substantial protein coverage, indicating reliable detection. Quantitative data has revealed significant upregulation of this compound in continuous light conditions compared to etiolated states, highlighting its strong light-responsive nature vulcanchem.com.
Table 1: Example Proteomic Finding for this compound
| Analysis Type | Condition | Expression Ratio (vs. Etiolated) | Protein Coverage (%) | Protein Score |
| Quantitative Proteomics | Continuous Light (C) | 4.39 ± 0.46 | 38.49 - 53.96 | 475.78 |
This data, derived from proteomic analysis, indicates a significant increase in this compound abundance upon exposure to light vulcanchem.com.
Genomics and Transcriptomics for Dissecting cab-m7 Gene Regulation
Genomics and transcriptomics provide tools to study the genome and transcriptome, respectively, offering insights into gene structure, regulation, and expression. Functional genomics aims to describe gene and protein functions and interactions using data from genomic and transcriptomic projects wikipedia.org. These approaches are vital for understanding the regulation of the cab-m7 gene.
Genomic analysis of the cab-m7 gene, which has been isolated from maize, involves detailed sequence analysis to understand its structure and regulatory elements vulcanchem.com. This includes examining the 5'-flanking regions, which contain DNA sequences that likely play crucial roles in controlling the timing and tissue-specificity of cab-m7 expression, particularly in response to light vulcanchem.com.
Transcriptomics, often utilizing RNA sequencing, allows for the comprehensive analysis of RNA molecules, including messenger RNA (mRNA), to quantify gene expression levels wikipedia.org. By analyzing the transcriptome of different maize tissues or plants exposed to varying light conditions, researchers can precisely measure cab-m7 mRNA levels. This helps to dissect the transcriptional regulation of the gene, confirming and quantifying its strong preferential expression in mesophyll cells and its dramatic increase in response to light vulcanchem.com. Integrative genomic and transcriptomic analysis can identify candidate genes and regulatory elements involved in specific biological processes nih.gov. Applied to cab-m7, this can help understand the complex network of transcription factors and signaling pathways that govern its light-inducible and cell-type-specific expression.
Interactomics for Mapping this compound Interaction Networks in vivo
Interactomics focuses on mapping protein-protein interactions (PPIs) to understand how proteins function in networks researchgate.netnih.govd-nb.info. Since cab-m7 is a component of the photosystem II light-harvesting complex, understanding its interactions with other proteins within this complex and potentially with regulatory or assembly factors is crucial.
Various experimental methods are used for mapping protein interaction networks in vivo, including yeast two-hybrid (Y2H) systems and affinity purification coupled with mass spectrometry (AP-MS) researchgate.netnih.gov. Y2H can test for binary interactions between a "bait" protein (cab-m7) and potential "prey" proteins wikipedia.org. AP-MS involves isolating a protein complex using an antibody against a target protein (cab-m7) and then identifying the co-purified interacting proteins by mass spectrometry researchgate.netnih.gov.
Applying these interactomic approaches can help to:
Identify the specific protein partners of cab-m7 within the photosystem II light-harvesting complex.
Discover novel proteins that interact with cab-m7, potentially involved in its synthesis, targeting to the chloroplast, assembly, or degradation.
Map the dynamic nature of these interactions in response to light intensity or other environmental cues.
Bioinformatics tools and databases are also essential for analyzing and visualizing protein interaction networks researchgate.netirbbarcelona.org. These resources can help integrate interaction data with other omics data to build a more complete picture of cab-m7's functional context.
In Vitro and In Vivo Model Systems for Studying this compound
Beyond large-scale omics analyses, specific in vitro and in vivo model systems are employed for detailed biochemical, structural, and functional studies of this compound.
Recombinant Protein Expression and Purification Techniques for Structural and Biochemical Studies
Obtaining sufficient quantities of pure this compound is essential for detailed structural and biochemical studies. Recombinant protein expression and purification techniques allow for the production of target proteins in heterologous host systems fz-juelich.desynbio-tech.combio-rad.comneb.cn.
The process typically involves cloning the gene encoding cab-m7 into an expression vector, transforming a suitable host organism (such as E. coli, yeast, insect cells, or mammalian cells), inducing protein expression, and then purifying the recombinant protein using various chromatographic methods fz-juelich.desynbio-tech.com. Techniques like affinity chromatography, ion exchange chromatography, and size exclusion chromatography are commonly used, often utilizing tags fused to the recombinant protein to facilitate purification fz-juelich.desynbio-tech.combio-rad.comneb.cnuni-halle.de.
While expressing and purifying membrane proteins like those in the light-harvesting complex can be challenging, optimized strategies exist, including the use of specific expression strains and solubilization in detergents neb.cnamericanpharmaceuticalreview.com. Once purified, recombinant cab-m7 can be used for:
Structural determination using techniques like X-ray crystallography or NMR spectroscopy fz-juelich.deamericanpharmaceuticalreview.com.
Biochemical assays to study its pigment binding properties, light absorption characteristics, and energy transfer efficiency.
Studies of its interaction with other proteins or lipids in a controlled environment.
Efficient recombinant expression systems are optimized depending on the target protein, and various host organisms can be used fz-juelich.de. The purification process can involve multiple steps to achieve high purity synbio-tech.com.
Cell Culture Models (e.g., Protoplasts, Suspension Cultures) for Studying cab-m7 Dynamics
Cell culture models, particularly those derived from plants, provide valuable systems for studying protein localization, dynamics, and function within a cellular context. Plant cell cultures, including protoplasts (plant cells with their cell walls removed) and suspension cultures (cells growing dispersed in a liquid medium), offer controllable environments for research fao.orgnih.goviaea.org.
Studying cab-m7 in cell culture models can involve:
Investigating the targeting of cab-m7 to the chloroplast, its site of function. This can involve using fluorescent protein fusions and live-cell imaging in protoplasts. The maize cab-m7 signal sequence is known to be involved in chloroplast targeting google.com.
Analyzing the assembly and dynamics of the light-harvesting complex under different conditions.
Studying the turnover and degradation of this compound.
Manipulating gene expression or introducing modified versions of cab-m7 to study their effects on protein localization or function.
Protoplasts can be easily transformed with plasmids expressing fluorescently tagged proteins, allowing for visualization of protein movement and localization within the cell iaea.org. Suspension cultures provide a convenient system for biochemical analysis and studying responses to environmental changes at the cellular level nih.gov. These in vivo-like systems complement findings from in vitro biochemical studies and provide context for the data obtained from omics technologies.
By employing these advanced methodological approaches, researchers can gain a comprehensive understanding of this compound, from its gene regulation and protein abundance to its post-translational modifications, interaction networks, and behavior within the plant cell.
Genetically Engineered Plant Models (e.g., CRISPR/Cas9 Mutants, Transgenics) for Functional Analysis
Genetically engineered plant models, such as those developed using CRISPR/Cas9 gene editing or transgenic approaches, are invaluable tools for investigating protein function in vivo. CRISPR/Cas9 technology allows for precise modifications to the plant genome, including targeted mutagenesis of specific genes like cab-m7. By creating cab-m7 knockout mutants or lines with altered cab-m7 gene expression, researchers can assess the impact on photosynthetic efficiency, LHCII assembly, plant development, and adaptation to different light conditions. Transgenic approaches can involve overexpressing the cab-m7 gene, expressing modified versions of the protein, or expressing the gene under different promoters to alter its spatial or temporal expression pattern. These models enable the study of the necessity and sufficiency of cab-m7 for specific photosynthetic processes and its interaction with other components of the photosynthetic machinery. For instance, observing the phenotypic changes in cab-m7 mutants under varying light intensities could provide insights into the protein's precise role in light adaptation and energy transfer within the chloroplast.
High-Throughput Screening and Computational Approaches
High-throughput screening (HTS) and computational methods offer powerful means to identify molecules that interact with or modulate protein activity and to predict protein structure and dynamics.
Screening for Modulators of this compound Activity or Assembly (e.g., small molecules, peptides)
High-throughput screening involves rapidly testing large libraries of small molecules or peptides for their ability to influence a specific biological process, such as protein activity or the assembly of protein complexes. For cab-m7, HTS could be employed to identify compounds that affect its interaction with chlorophyll (B73375) or carotenoids, its integration into the LHCII complex, or its stability. While specific HTS studies for cab-m7 modulators were not found, such screens typically involve developing an assay that can be miniaturized and automated, such as a binding assay or an assay measuring energy transfer efficiency in reconstituted LHCII complexes containing cab-m7. Identifying modulators could provide chemical tools to perturb cab-m7 function in plants, helping to elucidate its role and potentially leading to the development of compounds that enhance photosynthetic performance.
Molecular Dynamics Simulations and Computational Modeling of this compound Structure and Dynamics
Molecular dynamics (MD) simulations and computational modeling provide insights into the three-dimensional structure, flexibility, and interactions of proteins at an atomic level. These methods can be used to model the structure of this compound, predict how it interacts with pigments like chlorophyll and carotenoids, and simulate its dynamic behavior within the lipid environment of the thylakoid membrane. Although specific MD simulations for cab-m7 were not identified, general protein modeling tools and techniques like CABS-flex exist for simulating protein flexibility and structure fluctuations. Computational modeling can help researchers understand how mutations or post-translational modifications might affect cab-m7 structure and function, and how it assembles with other LHCII subunits. This can complement experimental structural data, which can be challenging to obtain for membrane proteins like cab-m7.
Bioinformatics Tools for this compound Sequence, Structure, and Evolution Analysis
Bioinformatics tools are essential for analyzing protein sequences, predicting structures, and understanding evolutionary relationships. Analysis of the cab-m7 gene sequence has revealed its membership in the nuclear cab multigene family in maize. Bioinformatics can be used for detailed sequence alignments with other chlorophyll a/b-binding proteins to identify conserved domains and residues that may be critical for pigment binding, protein-protein interactions, or membrane localization. Tools are available for analyzing protein family conservation and identifying conserved regions or 'blocks' that may correspond to structural or functional motifs. Furthermore, phylogenetic analysis can trace the evolutionary history of cab-m7 and the cab gene family, providing insights into the diversification of light-harvesting complexes in plants. Predicting the secondary and tertiary structure of cab-m7 based on its amino acid sequence can guide experimental design and provide a framework for understanding its function.
Quantitative proteomic analysis has provided data on this compound expression levels in response to light. For example, a study in maize seedlings showed significant changes in cab-m7 expression following light exposure. The protein was detected at multiple time points, with notable upregulation in continuous light conditions compared to the etiolated state.
Table 1: Illustrative Proteomic Data for this compound Expression in Maize Seedlings Following Light Exposure (Based on available search information)
| Accession No. | Protein Name | Coverage (%) (0h) | Coverage (%) (6h) | Coverage (%) (12h) | Protein Score | Expression Ratio (C/0h) |
| CAA37474.1 | LHCP (Cab-m7) | 53.96 | 38.49 | 47.17 | 475.78 | 4.39 ± 0.46 |
Note: This table is based on data points mentioned in Search Result and is illustrative of the type of proteomic data that can inform research on this compound expression.
It is important to note that while the methodologies described are highly relevant to studying proteins like cab-m7, detailed published research specifically applying high-throughput screening for modulators or extensive molecular dynamics simulations focused solely on this compound were not readily found in the provided search results. Future research utilizing these advanced approaches will undoubtedly further our understanding of cab-m7's precise roles in photosynthesis and light adaptation.
Translational Research Perspectives and Future Directions for Cab M7 Protein Studies
Mechanistic Basis for cab-m7 Protein as a Potential Biomarker in Plant Physiology and Stress Response
The expression and function of cab-m7 are intrinsically linked to light perception and the photosynthetic machinery, making it a candidate for a biomarker reflecting the plant's physiological state and its response to environmental stimuli, particularly light and temperature stress. ethz.chvulcanchem.comnih.gov
Elucidation of Mechanistic Pathways Linking cab-m7 Levels to Plant Performance
Studies in maize have shown that cab-m7 expression is strongly induced by light, with mRNA levels increasing significantly upon illumination of etiolated leaves. vulcanchem.comnih.gov This light-responsive expression is crucial for the development of the photosynthetic apparatus during de-etiolation. nih.gov Furthermore, cab-m7 exhibits preferential expression in mesophyll cells compared to bundle sheath cells in maize, aligning with the compartmentalization of photosynthetic functions in C4 plants. vulcanchem.comnih.gov This cell-type specificity underscores its specialized role within the complex photosynthetic machinery of maize.
Quantitative proteomics analysis has provided further evidence of cab-m7's expression patterns, showing notable changes in protein levels after light exposure. vulcanchem.comnih.gov This dynamic expression profile in response to light highlights its potential as an indicator of a plant's light perception and photosynthetic acclimation status.
Beyond its direct role in light harvesting, the cab-m7 gene locus has been associated with quantitative trait loci (QTLs) related to chilling tolerance and photosynthetic efficiency in maize. ethz.chethz.chcabidigitallibrary.org Research comparing different maize lines under suboptimal temperatures has indicated that variations in photosynthetic performance and chilling tolerance are linked to specific genomic regions, including those near Lhcb genes like cab-m7. ethz.chcabidigitallibrary.org While the precise mechanistic pathway by which cab-m7 contributes to chilling tolerance is still being elucidated, its involvement in maintaining efficient photosynthesis and potentially mitigating photoinhibition under cold stress is a key area of investigation. ethz.chcabidigitallibrary.org Chilling-acclimated leaves, characterized by lower photosynthetic efficiency, demonstrate a better ability to withstand photoinhibition and photooxidative stress. ethz.chcabidigitallibrary.org The co-localization of Lhcb genes with QTLs for cold-induced photoinhibition supports a mechanistic link between LHCII composition, influenced by proteins like cab-m7, and the plant's ability to cope with chilling stress. ethz.ch
Development of Mechanistic Assays for this compound Detection in Agricultural Contexts
The distinct expression patterns and physiological relevance of cab-m7 suggest its potential as a biomarker for assessing plant health, photosynthetic status, and stress response in agricultural settings. Developing mechanistic assays for detecting and quantifying this compound levels could provide valuable tools for monitoring crop performance.
Current methods for studying cab-m7 include molecular techniques such as Southern blot analysis for gene family characterization and quantitative real-time RT-PCR (qRT-PCR) for mRNA level analysis. nih.govnih.gov Proteomic approaches, such as quantitative proteomics analysis, have been used to assess this compound abundance under different conditions. vulcanchem.comnih.gov These methods, while powerful in a research context, may require adaptation or simplification for high-throughput application in agricultural field settings.
Mechanistic assays for agricultural use could potentially involve:
Immunoassays: Developing antibodies specific to this compound would enable techniques like ELISA (Enzyme-Linked Immunosorbent Assay) or Western blot for quantifying protein levels in plant tissue samples. These methods can be sensitive and relatively high-throughput.
Spectroscopic methods: Given that cab-m7 is a chlorophyll-binding protein, changes in its abundance or conformation might influence the plant's fluorescence properties. Techniques like chlorophyll (B73375) fluorescence measurement, which are already used to assess photosynthetic efficiency, could potentially be refined or correlated with cab-m7 levels as an indirect, non-destructive assay. ethz.chcabidigitallibrary.org
Transcriptional reporters: While protein detection is the direct measure, developing transgenic lines with reporter genes (e.g., GUS or GFP) under the control of the cab-m7 promoter could serve as a visual indicator of cab-m7 gene expression in response to environmental cues. This could be useful for screening purposes.
The cell-type specific expression of cab-m7 in mesophyll cells would need to be considered when developing sampling strategies for such assays in crops like maize. vulcanchem.comnih.gov The light-inducible nature of cab-m7 expression also suggests that sampling time and light conditions would be critical factors for consistent and meaningful measurements. vulcanchem.comnih.gov
Mechanistic Insights for Crop Improvement and Biotechnological Applications Involving this compound
Understanding the mechanistic roles of cab-m7 provides insights for potential crop improvement strategies, particularly in enhancing photosynthetic efficiency and engineering stress tolerance.
Strategies for Enhancing Photosynthetic Efficiency by Modulating cab-m7 Function
Modulating the function or expression of cab-m7 could be a strategy to optimize light harvesting and potentially improve photosynthetic efficiency. As a key component of LHCII, cab-m7's abundance and integration into the complex directly influence the capacity of the plant to capture light energy. vulcanchem.com
Potential strategies could include:
Overexpression of cab-m7: Increasing the levels of this compound might lead to larger or more efficient LHCII complexes, thereby enhancing light capture under limiting light conditions. However, care would be needed to avoid potential photooxidative damage under high light conditions, as excess light energy can lead to the production of reactive oxygen species.
Engineering this compound sequence: Modifications to the amino acid sequence of cab-m7 could potentially alter its pigment binding properties, stability, or interaction with other PSII components, leading to improved light harvesting or energy transfer efficiency.
Manipulating cab-m7 gene regulation: Targeting the regulatory elements in the 5'-flanking region of the cab-m7 gene could allow for fine-tuning of its expression in response to specific environmental conditions or developmental stages, potentially optimizing photosynthetic performance. vulcanchem.comnih.gov
Research into other LHCII proteins, such as LHCBM9 in Chlamydomonas reinhardtii, has shown that specific LHCII proteins can play specialized roles in light energy dissipation and photoprotection under stress conditions. researchgate.net While cab-m7's primary role is light harvesting, further mechanistic studies could reveal additional regulatory or protective functions that could be targeted for improvement.
Engineering Plant Stress Tolerance through Manipulation of cab-m7 Pathways
The association of cab-m7 with QTLs for chilling tolerance in maize suggests that manipulating cab-m7 or its associated pathways could enhance plant resilience to cold stress. ethz.chethz.chcabidigitallibrary.org While the exact mechanisms are not fully clear, it is hypothesized that optimizing photosynthetic performance and minimizing photoinhibition under chilling temperatures are key factors in tolerance. ethz.chcabidigitallibrary.org
Strategies could involve:
Marker-assisted selection: Utilizing genetic markers linked to the cab-m7 locus or associated QTLs could facilitate the selection of maize lines with improved chilling tolerance in breeding programs. ethz.ch
Genetic engineering: Directly manipulating the expression of cab-m7 or genes in pathways influenced by cab-m7 could enhance chilling tolerance. This might involve overexpression of cab-m7 or genes that regulate its expression or function under cold stress.
Exploring interactions with other stress response pathways: Investigating how cab-m7 interacts with or is regulated by other known stress response pathways (e.g., those involving antioxidants or signaling molecules) could reveal novel targets for engineering broader stress tolerance. researchgate.netethz.ch
It is important to note that stress tolerance is a complex trait involving multiple genes and pathways. researchgate.netillinois.edumdpi.comfao.org Manipulating cab-m7 in isolation may not be sufficient to confer significant tolerance, but it could be a valuable component of a multi-gene engineering approach.
Utilizing cab-m7 Signal Sequences for Targeted Protein Expression in Plant Organelles
Proteins destined for specific organelles within the plant cell, such as chloroplasts, mitochondria, or the endoplasmic reticulum, often possess signal sequences that guide them to their correct location. brookes.ac.ukkhanacademy.orgcreative-proteomics.com The this compound, as a component of the chloroplast-localized LHCII, is synthesized in the cytoplasm and then imported into the chloroplast, implying the presence of a chloroplast targeting signal sequence. nih.govkhanacademy.orggoogleapis.com
The signal sequence of cab-m7, typically located at the N-terminus, is recognized by the protein import machinery of the chloroplast. khanacademy.orgcreative-proteomics.com This sequence is cleaved off after the protein reaches its destination within the chloroplast. khanacademy.org
The mechanistic understanding of how the cab-m7 signal sequence directs proteins to the chloroplast can be leveraged in biotechnology for targeted protein expression. By fusing the cab-m7 signal sequence to a heterologous protein, researchers can direct the expression of that protein specifically to the chloroplast. googleapis.com This has applications in various areas:
Metabolic engineering: Targeting enzymes involved in specific metabolic pathways to the chloroplast can optimize the production of valuable compounds.
Molecular farming: Producing recombinant proteins, such as pharmaceuticals or industrial enzymes, within chloroplasts can offer advantages like high expression levels and proper folding.
Unresolved Questions and Emerging Avenues in this compound Research
Despite advances in characterizing this compound, several fundamental questions remain unanswered, paving the way for future research. One significant area of inquiry revolves around the precise regulatory mechanisms governing the highly specific, mesophyll-preferred expression of the cab-m7 gene. While sequence analysis of the 5'-flanking regions of the cab-m7 gene has revealed similarities to regulatory elements in other light-responsive plant genes, the intricate details of how these elements interact with transcription factors to achieve such distinct cell-type specificity are not fully elucidated. Studies involving chimeric genes and deletion analysis in maize have begun to identify regions within the cab-m7 promoter that influence expression in mesophyll versus bundle sheath cells, indicating the presence of separate elements controlling repression and enhancement in these different cell types. However, the complete suite of trans-acting factors and the signaling pathways that mediate this differential expression remain to be fully identified and characterized.
Emerging avenues in this compound research also include exploring its potential involvement in stress responses beyond light intensity. Although some studies have discussed cab-m7 as a potential candidate gene associated with chilling tolerance in maize photosynthesis, the direct role and underlying mechanisms of cab-m7 in conferring such tolerance have not been definitively verified. Further research utilizing genetic approaches, such as targeted gene manipulation, and detailed physiological analyses under stress conditions could help clarify the involvement of cab-m7 in abiotic stress responses. The low resolution of current QTL mapping studies highlights the need for more precise genetic and molecular techniques to confirm these associations.
The potential for manipulating cab-m7 gene expression to enhance photosynthetic efficiency or stress tolerance in crops represents a significant translational research avenue. While general strategies for augmenting protein expression in transgenic plants exist, optimizing the expression of a specific LHCII protein like cab-m7 for desired agricultural traits requires a thorough understanding of its regulatory network and functional impact.
Broader Implications of this compound Discoveries for Fundamental Plant Biology and Photosynthesis Research
Discoveries related to the this compound have broader implications for our understanding of fundamental plant biology, particularly concerning photosynthesis and gene regulation in plants with C4 metabolism. The detailed study of the cab-m7 gene's cell-type specific and light-responsive expression provides a valuable model for understanding how complex gene regulatory networks control the development and function of specialized cell types in plants. The identification of promoter elements that independently influence expression in mesophyll and bundle sheath cells contributes to the broader knowledge of transcriptional control in differentiated plant tissues.
Moreover, research on cab-m7 contributes to a more comprehensive picture of the composition, structure, and dynamics of the photosynthetic apparatus. As a key component of LHCII, understanding the synthesis, assembly, and turnover of cab-m7 is crucial for comprehending how plants maintain photosynthetic efficiency and adapt to changing environmental conditions. The strong light-responsive nature of cab-m7 highlights the dynamic regulation of the light-harvesting machinery, a fundamental aspect of photosynthetic acclimation.
The investigation into the potential role of cab-m7 in chilling tolerance, although not yet fully verified, points to the intricate connections between the photosynthetic machinery and plant stress responses. Further research in this area could uncover novel mechanisms by which the photosynthetic apparatus contributes to plant resilience under unfavorable temperatures, with potential implications for developing more climate-resilient crops.
Ultimately, continued research on this compound, addressing the unresolved questions and pursuing the emerging avenues, will deepen our understanding of light harvesting, photosynthetic regulation, and gene expression specificity in plants. These insights have the potential to inform strategies for improving crop yield and stress tolerance, contributing to global food security in the face of environmental challenges.
Q & A
Basic Research Questions
Q. What experimental techniques are recommended for quantifying cab-M7 protein levels in mammalian cell cultures?
- Methodological Answer :
- ELISA : Optimal for high sensitivity (detection limit: ~0.1 ng/mL) in biological fluids (e.g., plasma, cell supernatants). Ensure sample dilution to avoid saturation .
- Western Blot : Use validated antibodies for specificity; include controls for post-translational modifications.
- Mass Spectrometry : Provides absolute quantification but requires rigorous sample purification and isotopic labeling for accuracy.
- Key Considerations : Avoid cross-contamination during pipetting, standardize buffer conditions, and validate with spike-recovery experiments .
Q. How can researchers confirm the structural integrity of recombinant this compound during purification?
- Methodological Answer :
- Circular Dichroism (CD) Spectroscopy : Assess secondary structure (e.g., α-helix, β-sheet content).
- Size-Exclusion Chromatography (SEC) : Verify oligomeric state and aggregation status.
- Mass Spectrometry : Confirm molecular weight and detect post-translational modifications.
- Functional Assays : Pair structural data with activity tests (e.g., ligand binding) to ensure bioactivity .
Advanced Research Questions
Q. How should researchers design experiments to address conflicting data on this compound’s role in cellular apoptosis?
- Methodological Answer :
- Cross-Validation : Use orthogonal methods (e.g., CRISPR knockdown + rescue experiments) to confirm phenotype consistency.
- Model System Evaluation : Assess limitations of non-human models (e.g., murine vs. human cell lines) due to evolutionary divergence in protein interactions .
- Meta-Analysis : Aggregate data from public repositories (e.g., UniProt, STRING) to identify consensus pathways or contextual variables (e.g., cell cycle phase) influencing results .
- Example Workflow :
| Step | Approach | Outcome |
|---|---|---|
| 1 | CRISPR knockout in HEK293 cells | Reduced apoptosis |
| 2 | Overexpression in HeLa cells | Increased apoptosis |
| 3 | Transcriptomic profiling | Identify co-regulated apoptotic genes |
Q. What strategies resolve contradictions in cab-M7 functional data across experimental models?
- Methodological Answer :
- Contradiction Analysis Framework :
Identify Principal Contradictions : Determine if discrepancies arise from technical (e.g., antibody specificity) or biological (e.g., tissue-specific isoforms) factors .
Principal Aspect Prioritization : Focus on dominant variables (e.g., protein concentration, post-translational state) that dictate functional outcomes .
Iterative Testing : Systematically vary conditions (e.g., pH, co-factors) to isolate confounding variables .
- Case Study : Inconsistent kinase activity reports may stem from assay buffer composition (e.g., Mg²⁺ concentration) affecting enzymatic kinetics .
Q. How can multi-omics data be integrated to elucidate cab-M7’s interactome and regulatory networks?
- Methodological Answer :
- Proteomics : Use affinity purification mass spectrometry (AP-MS) to map physical interactions.
- Transcriptomics : Correlate cab-M7 expression with RNA-seq data to identify co-regulated genes.
- Bioinformatics Tools : Leverage platforms like STRING or Cytoscape for network analysis; apply machine learning (e.g., random forests) to predict novel interactions .
- Data Integration Table :
| Data Type | Tool | Key Insight |
|---|---|---|
| Proteomics | MaxQuant | Identifies 15 high-confidence binding partners |
| Transcriptomics | DESeq2 | Links cab-M7 to NF-κB pathway |
| Structural Biology | PyMOL | Maps ligand-binding domains |
Guidelines for Reproducibility
Q. What minimal experimental details should be reported to ensure reproducibility of cab-M7 studies?
- Methodological Answer :
- Sample Preparation : Specify lysis buffers, protease inhibitors, and centrifugation parameters.
- Instrumentation : Detail manufacturer and model of key equipment (e.g., ELISA plate reader).
- Statistical Methods : Report n-values, error bars (SD vs. SEM), and p-value thresholds.
- Data Deposition : Share raw data in repositories like Zenodo or Figshare, adhering to FAIR principles .
Contradiction Management
Q. How to troubleshoot variability in cab-M7 expression levels across replicate experiments?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
